molecular formula C6H6F5O3- B3021164 Ethyl 2,2,3,3,3-pentafluoropropyl carbonate CAS No. 277332-96-4

Ethyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B3021164
CAS No.: 277332-96-4
M. Wt: 221.10 g/mol
InChI Key: GLIWGURRHWYDPS-UHFFFAOYSA-M
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Description

Ethyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H7F5O3 and a molecular weight of 222.11 g/mol . This compound is characterized by the presence of five fluorine atoms attached to a propyl group, which is further linked to an ethyl carbonate moiety. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of ethyl chloroformate with 2,2,3,3,3-pentafluoropropanol under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2,2,3,3,3-pentafluoropropyl carbonate is primarily based on its ability to undergo nucleophilic substitution and hydrolysis reactions. The presence of fluorine atoms in the molecule enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives. Additionally, the carbonate group can be hydrolyzed under acidic or basic conditions, releasing 2,2,3,3,3-pentafluoropropanol and ethyl alcohol .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of five fluorine atoms, which significantly enhances its chemical stability and reactivity. This makes it more suitable for applications requiring high thermal stability and resistance to chemical degradation compared to its less fluorinated counterparts .

Properties

CAS No.

277332-96-4

Molecular Formula

C6H6F5O3-

Molecular Weight

221.10 g/mol

IUPAC Name

1,1,1,2,2-pentafluoropentan-3-yl carbonate

InChI

InChI=1S/C6H7F5O3/c1-2-3(14-4(12)13)5(7,8)6(9,10)11/h3H,2H2,1H3,(H,12,13)/p-1

InChI Key

GLIWGURRHWYDPS-UHFFFAOYSA-M

SMILES

CCOC(=O)OCC(C(F)(F)F)(F)F

Canonical SMILES

CCC(C(C(F)(F)F)(F)F)OC(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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